molecular formula C19H19FO3 B2765915 (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 477870-38-5

(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2765915
CAS No.: 477870-38-5
M. Wt: 314.356
InChI Key: HMMFRVKLCPUEGL-LFYBBSHMSA-N
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Description

(2E)-3-[4-(3-Fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 477870-38-5) is a synthetic chalcone derivative with a molecular formula of C19H19FO3 and a molecular weight of 314.36 g/mol [ citation:1 ]. This compound is characterized by a fluoropropoxy substituent, a modification that is often explored in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of drug candidates. Chalcones represent a significant class of intermediates in flavonoid biosynthesis and are widely investigated for their broad spectrum of biological activities. Scientific literature on closely related fluorinated chalcones indicates that such compounds are frequently studied for their potential anti-inflammatory and antioxidant properties [ citation:2 ]. Furthermore, the effectiveness of chalcone derivatives against various cancers is a key area of research interest, as these compounds can induce apoptosis and inhibit proliferation in cancer cell lines [ citation:2 ]. The specific mechanism of action for this particular derivative is not fully elucidated but may involve interactions with key cellular signaling pathways. Researchers value this compound as a key building block for developing novel therapeutic agents and as a pharmacological probe for studying disease mechanisms. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FO3/c1-22-17-10-6-16(7-11-17)19(21)12-5-15-3-8-18(9-4-15)23-14-2-13-20/h3-12H,2,13-14H2,1H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMFRVKLCPUEGL-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(3-fluoropropoxy)benzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The fluoropropoxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted chalcones or other aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one exhibit significant anticancer properties. Studies have shown that derivatives of chalcones, which include this compound, can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways .

Anti-inflammatory Effects

Chalcone derivatives are also recognized for their anti-inflammatory activities. The presence of the methoxy and fluoropropoxy groups in this compound may enhance its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one has been investigated in various studies. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one exhibited potent cytotoxic effects against human breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound, where it was shown to reduce the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Features and Physical Properties of Selected Chalcones

Compound Name Substituents (A-Ring/B-Ring) Melting Point (°C) Yield (%) Purity (%) Key Evidence
Target Compound 4-methoxyphenyl / 4-(3-fluoropropoxy)phenyl - - - -
LabMol-69 () 4-methoxyphenyl / 4-biphenyl 164 53 99.36
LabMol-76 () 4-methoxyphenyl / 3-iodophenyl 110 6 99.64
(2E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl) (C7, ) 4-methoxyphenyl / 4-nitrophenyl - - -
IM5 () 4-(imidazol-1-yl)phenyl / 4-(dimethylamino)phenyl - - -
  • Key Observations :
    • The target compound's 3-fluoropropoxy group provides a unique combination of fluorine's electronegativity and a propyl chain, which may improve membrane permeability compared to LabMol-69's rigid biphenyl group .
    • LabMol-76's low yield (6%) highlights synthetic challenges with iodinated derivatives, whereas fluorinated analogs (e.g., ) often exhibit higher yields (88–96%) due to better reaction compatibility .

Table 2: Inhibitory Activities of Chalcones Against Enzymes

Compound Name Target Enzyme IC50 (μM) Selectivity Key Evidence
Target Compound - - - -
C5 () MAO-B 0.29 Selective
IM5 () MAO-A/MAO-B 0.30/0.40 Nonselective
2j () Undisclosed 4.70 -
  • Key Observations: Electron-Withdrawing Groups: Fluorine (e.g., 3-fluoropropoxy in the target compound) correlates with enhanced potency. For example, 2j (4-fluorophenyl substituent) shows lower IC50 (4.70 μM) than methoxy-substituted 2p (70.79 μM) . Methoxy vs. Fluoropropoxy: Methoxy groups (e.g., C7 in ) are associated with nonselective MAO inhibition, while fluorinated derivatives (e.g., IM5) exhibit higher selectivity and potency due to improved hydrophobic interactions .

Biological Activity

(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one, also known by its CAS number 477870-38-5, is a synthetic compound belonging to the chalcone family. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

The chemical structure of (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one can be summarized as follows:

PropertyValue
Molecular FormulaC19H19F O3
Molecular Weight314.351 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point482.7 ± 45.0 °C
Flash Point236.9 ± 23.6 °C
LogP4.64

The biological activity of (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
  • Gene Expression Modulation : The compound may affect the expression of genes associated with inflammation and tumorigenesis.

Anticancer Properties

Research has shown that chalcones exhibit significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. A study investigating the effects of related chalcone derivatives found that they could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells by inducing apoptosis via caspase activation and mitochondrial pathway modulation.

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. Studies indicate that compounds similar to (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This effect is crucial for conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Research indicates that chalcone derivatives possess broad-spectrum antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . Specific tests against Gram-positive and Gram-negative bacteria have shown promising results.

Case Studies

  • Anticancer Activity Assessment : In a study involving various chalcones, (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one was tested against several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to known chemotherapeutic agents .
  • Inflammation Model : In vivo experiments using a carrageenan-induced paw edema model demonstrated that this compound significantly reduced edema formation, suggesting potent anti-inflammatory effects.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation, a common method for chalcone derivatives. For example, react 4-methoxyacetophenone with 4-(3-fluoropropoxy)benzaldehyde in the presence of a base (e.g., KOH or NaOH) in ethanol under reflux (60–80°C for 4–6 hours). Monitoring via TLC ensures reaction completion. Optimization includes adjusting stoichiometry (1:1 molar ratio), solvent polarity, and base concentration to enhance yield (60–85%) .
  • Key Parameters :

ParameterOptimal Range
Temperature60–80°C
Reaction Time4–6 hours
SolventEthanol/Water (3:1 v/v)
Base10–15% KOH

Q. How can the purity and stereochemistry of this compound be validated post-synthesis?

  • Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Confirm the (2E)-configuration via 1H NMR : the α,β-unsaturated ketone shows a trans coupling constant (J = 15–16 Hz) between the vinylic protons. IR spectroscopy verifies the carbonyl stretch (~1650 cm⁻¹) and C-F bond (~1100 cm⁻¹) .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

  • Methodology :

  • 13C NMR : Identifies electronic effects of the 3-fluoropropoxy and 4-methoxyphenyl groups (e.g., deshielding of carbons adjacent to electronegative substituents).
  • UV-Vis : Measures π→π* transitions (~300–350 nm) influenced by conjugation length and substituent electron-donating/withdrawing effects .

Advanced Questions

Q. How do structural modifications (e.g., fluoropropoxy vs. methoxy groups) influence nonlinear optical (NLO) properties?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compute hyperpolarizability (β) and dipole moment. Experimental validation via Kurtz-Perry powder technique measures second-harmonic generation (SHG) efficiency. The fluoropropoxy group enhances NLO response due to increased electron-withdrawing capacity and asymmetric charge distribution .

Q. What strategies resolve contradictions in biological activity data across structurally analogous compounds?

  • Methodology :

  • SAR Analysis : Compare substituent effects using a library of analogs (e.g., replacing fluoropropoxy with chloropropoxy or methoxy groups).
  • Docking Studies : Model interactions with target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. Prioritize analogs with optimal binding affinity and pharmacokinetic profiles .
    • Example : A study on chalcone derivatives showed that fluorinated substituents improve antimicrobial activity by 30–40% compared to non-fluorinated analogs .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

  • Methodology : Analyze single-crystal X-ray diffraction data to identify intermolecular interactions (e.g., C-H···O, π-π stacking). For instance, the 3-fluoropropoxy group in the title compound forms weak hydrogen bonds with adjacent methoxyphenyl rings, stabilizing the crystal lattice. Derivatives with bulkier substituents may exhibit improved thermal stability .

Q. What computational approaches predict metabolic pathways and toxicity profiles for this compound?

  • Methodology : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess bioavailability, cytochrome P450 interactions, and hepatotoxicity. Molecular dynamics simulations model metabolic degradation (e.g., oxidative cleavage of the α,β-unsaturated ketone) .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s reactivity under acidic conditions. How can this be resolved experimentally?

  • Methodology : Conduct controlled stability studies in varying pH (1–7) at 25–50°C. Monitor degradation via LC-MS to identify products (e.g., epoxides or hydroxylated derivatives). Conflicting data may arise from differences in solvent systems (aqueous vs. anhydrous) or acid strength .

Structure-Activity Relationship (SAR) Table

DerivativeSubstituentBiological Activity (IC50)NLO Response (β, ×10⁻³⁰ esu)
Parent Compound3-Fluoropropoxy12 µM (Antimicrobial)8.2
Analog A3-Chloropropoxy18 µM6.5
Analog BMethoxy25 µM4.1

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